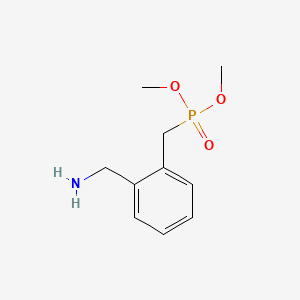

Dimethyl 2-(aminomethyl)benzylphosphonate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern chemistry. Within this broad class, phosphonates, which feature a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy groups and one carbon atom, are of particular importance. The Michaelis-Arbuzov reaction is a fundamental method for the formation of the P-C bond in phosphonates. nih.gov This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For instance, dimethyl benzylphosphonate can be synthesized via the photo-Arbuzov rearrangement of dimethyl benzyl (B1604629) phosphite. acs.org The synthesis of dimethyl 2,5-dimethylbenzoylphosphonate has also been achieved by reacting trimethyl phosphite with 2,5-dimethylbenzoyl chloride. prepchem.com

The introduction of an aminomethyl group onto the benzyl ring, as seen in Dimethyl 2-(aminomethyl)benzylphosphonate, creates a bifunctional molecule with both a nucleophilic amino group and a coordinating phosphonate (B1237965) moiety. This dual functionality is a key aspect of its chemical significance.

Significance of Aminomethylbenzylphosphonate Scaffolds in Synthetic Methodologies

The aminomethylbenzylphosphonate scaffold is a valuable building block in synthetic chemistry. The presence of both a primary amine and a phosphonate ester allows for a range of chemical modifications. The amine can act as a nucleophile or a base, while the phosphonate group can be involved in coordination chemistry or further transformations.

A significant application of this scaffold is in the synthesis of more complex molecules, including metal complexes. For example, (aminomethyl)benzylphosphonates can react with metal carbonyl complexes, such as those of iron and ruthenium, through an aza-Michael addition. mdpi.com This reaction involves the addition of the primary amine to an electron-deficient double bond in a maleimide (B117702) ligand attached to the metal center, forming new half-sandwich aminophosphonate complexes. mdpi.com This demonstrates the utility of the aminomethylbenzylphosphonate scaffold in constructing novel organometallic compounds.

The general synthetic strategy to access aminomethylbenzylphosphonates often involves a multi-step process. A common route is the Gabriel synthesis, which provides a method for converting primary alkyl halides to primary amines. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orglscollege.ac.in In the context of aminomethylbenzylphosphonates, this would typically follow an initial Arbuzov reaction to introduce the phosphonate group. For the synthesis of the closely related diethyl (aminomethyl)benzylphosphonates, a three-step method has been described which includes:

Arbuzov reaction: Reaction of α,α'-dihalo-xylene with triethyl phosphite.

Gabriel synthesis: Subsequent reaction with potassium phthalimide (B116566).

Hydrazinolysis: Removal of the phthalimide protecting group with hydrazine (B178648) to yield the primary amine. mdpi.com

While this specific procedure details the synthesis of the diethyl ester, a similar pathway is anticipated for the preparation of this compound, substituting triethyl phosphite with trimethyl phosphite in the initial step.

Evolution of Research Trajectories Pertaining to this compound

Research into aminophosphonates and their derivatives has been a fruitful area of investigation. The synthesis of various aminophosphonates is often pursued due to their potential biological activities. The closely related diethyl benzylphosphonate derivatives have been investigated for their antimicrobial properties. nih.gov

The evolution of research in this area has seen a move towards the development of more complex molecules derived from the aminomethylbenzylphosphonate core. The ability of these compounds to act as ligands for transition metals has opened up new avenues in the design of catalysts and functional materials. researchgate.netnih.gov The synthesis of metal carbonyl aminophosphonate complexes highlights a research trajectory focused on combining the properties of phosphonates with those of organometallic species. mdpi.com This hybridization of chemical fields aims to create new molecules with potentially synergistic or unique properties. While much of the detailed research has focused on the diethyl esters, the underlying principles and synthetic strategies are directly applicable to the study of this compound, suggesting a clear path for future investigations into its specific properties and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethoxyphosphorylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMRJUTAAZYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=CC=C1CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 2 Aminomethyl Benzylphosphonate and Its Congeners

Classical Synthetic Routes to Aminomethylbenzylphosphonates

Traditional methods for preparing aminomethylbenzylphosphonates have been foundational in the field of organophosphorus chemistry. These routes, while effective, often require specific conditions and catalysts to achieve the desired products.

Arbuzov and Michaelis-Arbuzov Rearrangements in Phosphonate (B1237965) Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds, essential for synthesizing phosphonates. eurekaselect.combenthamdirect.com This reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. benthamdirect.comwikipedia.org The process is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to produce the final phosphonate product. wikipedia.orgorganic-chemistry.org

While broadly applicable, the classical Michaelis-Arbuzov reaction often necessitates high temperatures, typically between 120°C and 160°C, to proceed effectively. wikipedia.org These harsh conditions can be unsuitable for complex or thermally sensitive molecules. rsc.org To address this, modifications such as Lewis acid-mediation have been developed, enabling the reaction to occur at room temperature for the preparation of certain arylmethyl and heteroarylmethyl phosphonates. organic-chemistry.org

The related Michaelis-Becker reaction provides an alternative route, though both methods are known for requiring stringent reaction conditions. rsc.org The versatility of the Arbuzov reaction allows for the synthesis of a wide array of phosphonates, phosphinates, and phosphine (B1218219) oxides from various aliphatic halides and phosphorus (III) esters. eurekaselect.com

Mannich-type Reactions Incorporating Phosphonate Moieties (Kabachnik–Fields Reaction)

The Kabachnik-Fields reaction is a three-component condensation that provides a direct and efficient pathway to α-aminophosphonates. wikipedia.orgorganic-chemistry.org This reaction involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgnih.gov The reaction is highly valued in drug discovery for creating peptidomimetic compounds. organic-chemistry.org

The mechanism of the Kabachnik-Fields reaction can vary depending on the reactants. organic-chemistry.org It generally proceeds through one of two main pathways: the formation of an imine intermediate from the amine and carbonyl compound, followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate intermediate. nih.gov The basicity of the amine often dictates which pathway is favored. organic-chemistry.org For instance, weakly basic amines tend to promote imine formation. organic-chemistry.org

This multicomponent reaction has been adapted for a variety of substrates, including the use of heterocyclic amines to generate novel α-aminophosphonic, phosphinic, and phosphine oxide derivatives. nih.gov While traditionally catalyzed, catalyst-free versions of the Kabachnik-Fields reaction have been developed, particularly under microwave irradiation. nih.gov

Palladium-Catalyzed Coupling Reactions in Phosphonate Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and milder alternative for the synthesis of benzylphosphonates. rsc.org These methods offer an efficient way to form C-P bonds under less harsh conditions than classical methods. rsc.orgorganic-chemistry.org A common approach involves the coupling of H-phosphonate diesters with benzyl (B1604629) halides in the presence of a palladium(0) catalyst. rsc.orgpsu.edu

Key components of these catalytic systems often include a palladium source, such as Pd(OAc)₂, and a supporting ligand, with Xantphos being a particularly effective choice for promoting the formation of benzylphosphonates. rsc.orgorganic-chemistry.orgpsu.edu The reaction mechanism typically involves the oxidative addition of the benzyl halide to the palladium(0) complex, followed by ligand exchange with the H-phosphonate and subsequent reductive elimination to yield the desired benzylphosphonate. psu.edu

These palladium-catalyzed methods have been successfully applied to a range of substrates, including the synthesis of diarylmethyl phosphonates through the α-arylation of benzyl diisopropyl phosphonate derivatives with aryl bromides. nih.gov The versatility of this approach allows for the synthesis of complex and biologically relevant phosphonate analogues with high efficiency and stereospecificity. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

In recent years, the development of synthetic methodologies for phosphonates has increasingly focused on principles of green and sustainable chemistry. These modern approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Green Chemistry Principles in Phosphonate Synthesis

Green chemistry is an area of chemical engineering and chemistry that focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com The application of these principles to phosphonate synthesis is driven by the need for more environmentally friendly production methods for these important organic phosphorus compounds. sciencedaily.combioengineer.orgbiofueldaily.com

Several green methods for phosphonate synthesis have been developed, including solvent-free reactions, ultrasound-assisted synthesis, and microwave-promoted reactions. rsc.org The use of water as a solvent and the development of green catalysts are also key areas of research. rsc.org These approaches not only reduce the environmental footprint of the synthesis but can also lead to improved reaction efficiency and easier product purification. rsc.org

The overarching goal is to create more sustainable practices for the entire lifecycle of phosphonates, from their synthesis to their potential degradation, recovery, and recycling. sciencedaily.combioengineer.org While significant progress has been made in developing green synthetic methods, further research is needed to improve the efficient recovery and recycling of phosphorus, a critical raw material. sciencedaily.com

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in sustainable chemistry is the development of catalyst-free and solvent-free reaction conditions. For the synthesis of α-aminophosphonates, the Kabachnik-Fields reaction has been successfully adapted to proceed without the need for a catalyst, particularly under microwave irradiation. nih.gov This not only simplifies the reaction setup and purification but also avoids the use of potentially toxic or expensive catalysts. nih.gov

Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, faster reaction times. rsc.org For instance, a catalyst- and solvent-free approach for the three-component Kabachnik-Fields reaction has been developed at room temperature, yielding good results for a range of substrates. researchgate.net Similarly, catalyst-free methods for synthesizing α-amino polyfluoroalkylphosphonates have been reported under mild, solvent-free conditions. researchgate.net

These methodologies represent a significant step towards more environmentally benign chemical processes, aligning with the core tenets of green chemistry. rsc.orgresearchgate.net The ability to conduct these reactions efficiently without the aid of catalysts or solvents is a testament to the ongoing innovation in the field of organic synthesis.

Stereoselective Synthesis of Chiral Dimethyl 2-(aminomethyl)benzylphosphonate Analogues

The creation of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in medicinal chemistry and materials science. The biological activity of a chiral compound is often dependent on its specific three-dimensional arrangement. Therefore, methods that can selectively produce one enantiomer over the other are highly sought after. For analogues of this compound, which contain a stereogenic center at the carbon atom bearing the phosphonate and amino groups, stereoselective synthesis is crucial for elucidating their structure-activity relationships.

Enantioselective Catalysis in Phosphonate Formation

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral phosphonates. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been developed for the asymmetric formation of C-P bonds, which is a key step in the synthesis of chiral phosphonates.

One prominent strategy involves the use of chiral catalysts to control the addition of a phosphite to an imine, a reaction central to the formation of α-aminophosphonates. For instance, chiral Brønsted acids or bases can activate the reactants and create a chiral environment around the reaction center, thereby directing the nucleophilic attack of the phosphite to one face of the imine. This leads to the preferential formation of one enantiomer of the resulting phosphonate.

Recent advancements have introduced innovative catalytic strategies, such as the use of bifunctional iminophosphorane superbase catalysts. nih.gov These catalysts can facilitate the enantioselective nucleophilic desymmetrization of prochiral phosphonate esters, providing access to a wide array of enantioenriched P(V) compounds. nih.gov The versatility of this method allows for the subsequent enantiospecific diversification of the product into various biologically relevant molecules. nih.gov Another approach employs chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids as phase-transfer catalysts. mdpi.com These catalysts have proven effective in the stereoselective α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, yielding α-aminophosphonates with high enantiomeric excess. mdpi.com

The table below summarizes representative catalyst systems and their performance in the enantioselective synthesis of chiral phosphonates, which are analogous to the target molecule.

| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Quinine-derived Ammonium Salt | 1-(N-acylamino)alkyltriphenylphosphonium salt and Dimethyl phosphite | α-Aminophosphonate | Up to 92% | mdpi.com |

| Bifunctional Iminophosphorane Superbase | Prochiral phosphonate ester and Nucleophile | Chiral P(V) Compound | Not specified | nih.gov |

| Palladium complex with P-chiral ligand | Diaryl 2-bromo arylphosphonate | P-chiral biaryl phosphonate | Up to 88% | rsc.org |

This table presents data from studies on analogous phosphonate syntheses and not specifically on this compound.

Diastereoselective Control in Multi-Step Syntheses

In molecules with multiple stereocenters, such as more complex analogues of this compound, controlling the relative configuration of these centers is a significant synthetic challenge. Diastereoselective synthesis aims to produce one diastereomer (stereoisomers that are not mirror images) in preference to others. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.

One common strategy involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the molecule of interest. For the synthesis of α-aminoalkylphosphonates, chiral starting materials, such as derivatives of naturally occurring amino acids, can serve as a source of chirality, guiding the formation of new stereocenters with a specific relative orientation.

A notable example of diastereoselective synthesis is the reaction of triethyl phosphite with 3-alkyl-1-phenylnaphthoxazines in the presence of halotrimethylsilanes. core.ac.uk This reaction produces diastereomeric α-aminoalkylphosphonic derivatives of Betti base, with the diastereomeric excess being influenced by the reaction conditions, such as temperature. core.ac.uk X-ray diffraction analysis has been instrumental in determining the relative configuration of the chiral centers in the major diastereomer. core.ac.uk

Biocatalysis also offers a powerful approach for achieving high diastereoselectivity. chemrxiv.org For instance, transaminases have been employed for the biocatalytic transamination of β-branched ketones to prepare a wide range of β-branched α-amino acids with excellent diastereo- and enantioselectivity. chemrxiv.org This method proceeds through a dynamic kinetic resolution process and has been applied to the synthesis of complex natural products. chemrxiv.org

The following table provides examples of diastereoselective synthetic methods for compounds structurally related to the target molecule.

| Method | Substrates | Product | Diastereomeric Ratio/Excess | Reference |

| Halotrimethylsilane-mediated reaction | 3-Alkyl-1-phenylnaphthoxazine and Triethyl phosphite | α-Aminoalkylphosphonic derivative of Betti base | Highest at low temperature | core.ac.uk |

| Bio-catalytic Dynamic Kinetic Resolution | β-Branched ketone | β-Branched α-amino acid | High diastereo- and enantioselectivity | chemrxiv.org |

| Sulfenate anion catalysis | Imine and Benzylic halide | trans-Aziridine | >20:1 (trans:cis) | nih.gov |

This table presents data from studies on analogous phosphonate and amine syntheses and not specifically on this compound.

Derivatization Strategies from Precursor Compounds

The synthesis of a core molecular scaffold, such as an aminobenzylphosphonate, opens up avenues for creating a diverse library of related compounds through derivatization. These strategies involve chemically modifying a precursor to introduce various functional groups, thereby altering its physical, chemical, and biological properties.

A key precursor for the synthesis of this compound analogues is often a molecule containing a reactive functional group that can be readily converted to the desired amine and phosphonate moieties. For example, a nitro or azide (B81097) group can be reduced to an amine, and an aldehyde or ketone can be converted to an α-aminophosphonate via the Pudovik or Kabachnik-Fields reaction.

One effective derivatization strategy starts from α-amino acids. mdpi.com These readily available chiral building blocks can be transformed into their corresponding phosphorus analogues. mdpi.com A reported method involves the conversion of N-acyl-α-amino acids into 1-(N-acylamino)alkyltriphenylphosphonium salts. mdpi.com These phosphonium salts are versatile intermediates that can react with dimethyl phosphite in a Michaelis-Arbuzov-type reaction to yield the desired α-aminophosphonates. mdpi.com This approach allows for the systematic variation of the substituent on the α-carbon, starting from a wide range of natural and unnatural amino acids.

Another derivatization approach involves the modification of the aromatic ring. For a precursor like 2-bromobenzylphosphonate, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at the 2-position. Subsequent introduction or unmasking of the aminomethyl group would then lead to the desired analogues.

The functionalization of the phosphonate group itself is also a viable strategy. The dimethyl ester of the phosphonate can be hydrolyzed to the corresponding phosphonic acid, which can then be re-esterified with different alcohols to produce a range of phosphonate esters. This can influence the solubility and pharmacokinetic properties of the molecule.

The following table outlines potential derivatization strategies starting from relevant precursor compounds.

| Precursor Compound | Derivatization Reaction | Resulting Functional Group/Moiety |

| N-Acyl-α-amino acid | Conversion to phosphonium salt and reaction with dimethyl phosphite | α-Aminophosphonate |

| 2-Bromobenzylphosphonate | Palladium-catalyzed cross-coupling | Substituted aromatic ring |

| Dimethyl phosphonate | Hydrolysis and re-esterification | Varied phosphonate esters |

| Nitrobenzylphosphonate | Reduction | Aminobenzylphosphonate |

Reactivity Profiles and Transformative Chemistry of Dimethyl 2 Aminomethyl Benzylphosphonate

Chemical Transformations Involving the Phosphonate (B1237965) Ester Group

The phosphonate ester group in dimethyl 2-(aminomethyl)benzylphosphonate is susceptible to various transformations, including hydrolysis, transesterification, and reactions with nucleophilic and electrophilic reagents at the phosphorus center.

Hydrolysis and Transesterification Reactions

The hydrolysis of dialkyl benzylphosphonates, such as the dimethyl ester in the title compound, can be achieved under acidic conditions. For instance, the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates has been studied in detail, providing a model for the cleavage of the P-O-CH3 bond. This process typically occurs in a stepwise manner, first yielding the monomethyl ester and then the corresponding phosphonic acid. The reaction is generally carried out in the presence of a strong acid like hydrochloric acid. orgsyn.orgorganic-chemistry.orgnih.gov The rate of hydrolysis can be influenced by substituents on the benzene (B151609) ring. orgsyn.org

Transesterification offers a method to modify the ester portion of the phosphonate. This can be accomplished by reacting the dimethyl phosphonate with an excess of another alcohol under conditions that facilitate the exchange of the methoxy (B1213986) groups. For example, the transesterification of dibenzyl phosphite (B83602) with various alcohols has been demonstrated under microwave irradiation, suggesting a potential route for modifying this compound. hilarispublisher.com Continuous flow processes have also been developed for the transesterification of dimethyl H-phosphonate, highlighting the industrial applicability of such transformations. youtube.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acidic Hydrolysis | Hydrochloric acid, water | Benzylphosphonic acid | orgsyn.orgnih.gov |

| Transesterification | Excess alcohol, microwave irradiation | Dialkyl benzylphosphonate | hilarispublisher.com |

| Continuous Flow Transesterification | Alcohol, microwave irradiation | Dialkyl H-phosphonate | youtube.com |

Reactions with Nucleophiles and Electrophiles at Phosphorus

The phosphorus atom in this compound is electrophilic and can react with various nucleophiles. Nucleophilic substitution at the phosphorus center is a fundamental reaction of organophosphorus compounds. capes.gov.brsci-hub.se These reactions can proceed through either a concerted (S

Conversely, the phosphorus atom can also participate in electrophilic reactions, although this is more characteristic of trivalent phosphorus compounds. google.com In the context of the pentavalent phosphonate, electrophilic attack would likely target the oxygen atoms of the P=O or P-O-C moieties.

Reactivity of the Primary Amine Moiety

The primary amine group attached to the benzyl (B1604629) ring is a key site of reactivity, enabling a variety of chemical modifications including acylation, alkylation, arylation, and the formation of imines and heterocyclic structures.

Acylation, Alkylation, and Arylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for modifying aminophosphonates. psu.edu The acylation of amines is a well-established transformation in organic synthesis. beilstein-journals.org

Alkylation of the primary amine can be achieved using alkyl halides. However, the reaction can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.govorgsyn.org Careful selection of reaction conditions and stoichiometry is necessary to achieve mono-alkylation.

Arylation of the primary amine can be accomplished through various methods, including nucleophilic aromatic substitution (S

| Reaction Type | Reagent | Product Type | General Reference |

| Acylation | Acyl chloride, anhydride | Amide | psu.edubeilstein-journals.org |

| Alkylation | Alkyl halide | Secondary amine, Tertiary amine | nih.govorgsyn.org |

| Arylation | Aryl halide, Pd catalyst | Arylamine | researchgate.net |

Formation of Imines and Heterocyclic Compounds

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comnih.govnih.govresearchgate.net This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov The resulting imines are themselves versatile intermediates for further synthetic transformations.

The aminophosphonate can also serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For example, it can participate in reactions to form pyrroles, pyrazoles, and pyridines.

Pyrroles: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a common method for preparing pyrroles. orgsyn.org

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While the aminophosphonate is not a hydrazine, it can be a component in multi-component reactions leading to pyrazole (B372694) derivatives. organic-chemistry.orgnih.govhilarispublisher.com

Pyridines: The synthesis of pyridines can be achieved through various condensation reactions, such as the Hantzsch pyridine (B92270) synthesis, which involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or a primary amine. youtube.comnih.gov

| Heterocycle | General Synthetic Method | Key Reagents | General Reference |

| Imine | Condensation | Aldehyde or Ketone | nih.govnih.govresearchgate.net |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | orgsyn.org |

| Pyrazole | Condensation | 1,3-Dicarbonyl compound | organic-chemistry.orgnih.govhilarispublisher.com |

| Pyridine | Hantzsch Synthesis | Aldehyde, β-Ketoester | youtube.comnih.gov |

Metal Coordination Chemistry via the Amine Ligand

The primary amine group in this compound can act as a ligand, coordinating to various metal centers to form metal complexes. The synthesis of half-sandwich iron and ruthenium aminophosphonate complexes has been reported. In these complexes, the aminophosphonate coordinates to the metal center through the nitrogen atom of the amine group. The reaction involves the aza-Michael addition of the (aminomethyl)benzylphosphonate to an electron-deficient double bond of a maleimidato ligand coordinated to the metal. The ability of aminophosphonates to form stable metal complexes has led to their investigation for potential biomedical applications.

| Metal | Complex Type | Synthesis Method | Reference |

| Iron (Fe) | Half-sandwich carbonyl complex | Aza-Michael addition to maleimidato ligand | |

| Ruthenium (Ru) | Half-sandwich carbonyl complex | Aza-Michael addition to maleimidato ligand |

Modifications of the Benzyl Aromatic Ring

The benzyl aromatic ring of this compound is amenable to a variety of modifications, including the introduction of new substituents and the interconversion of existing functional groups. These transformations are fundamental to altering the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, allowing for the direct functionalization of the benzene ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents already present on the ring significantly influence the rate and regioselectivity of these reactions. libretexts.org

In the case of this compound, the aminomethyl (-CH₂NH₂) and the dimethylphosphonatomethyl (-CH₂P(O)(OCH₃)₂) groups are both activating and ortho-, para-directing. However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the primary amine is protonated to form an ammonium salt (-CH₂NH₃⁺). This protonated form is a deactivating, meta-directing group due to its electron-withdrawing inductive effect. Consequently, the regiochemical outcome of electrophilic substitution on the parent compound can be controlled by the reaction conditions.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: This reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For this compound, nitration under acidic conditions would be expected to yield primarily the meta-nitro derivative.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring is usually achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. msu.edu Similar to nitration, the regioselectivity will be dictated by the protonation state of the amino group.

The following table summarizes the expected major products of electrophilic aromatic substitution on this compound under acidic conditions.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Dimethyl 2-(aminomethyl)-5-nitrobenzylphosphonate |

| Bromination | Br₂, FeBr₃ | Dimethyl 2-(aminomethyl)-5-bromobenzylphosphonate |

| Chlorination | Cl₂, FeCl₃ | Dimethyl 2-(aminomethyl)-5-chlorobenzylphosphonate |

Functional Group Interconversions on the Aromatic Nucleus

Functional group interconversions provide a powerful means to modify the aromatic ring of this compound after initial substitution. vanderbilt.edupinterest.com These reactions allow for the synthesis of a wide array of derivatives that may not be directly accessible through electrophilic substitution.

For instance, a nitro group introduced via nitration can be readily reduced to an amino group. This transformation is typically accomplished using reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). The resulting amino group can then serve as a handle for further functionalization, such as diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of other substituents.

Similarly, a halogen atom can be converted to other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, a bromo-substituted derivative could undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond, or a Buchwald-Hartwig amination to introduce a substituted amine.

The table below illustrates some potential functional group interconversions on a substituted this compound derivative.

| Starting Material | Reagents | Product |

| Dimethyl 2-(aminomethyl)-5-nitrobenzylphosphonate | H₂, Pd/C | Dimethyl 5-amino-2-(aminomethyl)benzylphosphonate |

| Dimethyl 2-(aminomethyl)-5-bromobenzylphosphonate | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Dimethyl 2-(aminomethyl)-[1,1'-biphenyl]-4-ylphosphonate |

Oxidative and Reductive Transformations

The functional groups of this compound are susceptible to both oxidation and reduction, providing pathways to alternative molecular architectures. youtube.comyoutube.com

The primary aminomethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. imperial.ac.uk For instance, mild oxidizing agents might convert the -CH₂NH₂ group to a formyl group (-CHO), while stronger oxidants could lead to a carboxyl group (-COOH). Conversely, the phosphonate moiety is generally stable to most oxidizing conditions.

Reductive transformations can also be employed. While the benzene ring can be reduced to a cyclohexane (B81311) ring under forcing conditions, a more common transformation is the reduction of other functional groups on the ring. imperial.ac.uk As mentioned previously, a nitro group can be selectively reduced to an amino group. The phosphonate ester itself can be cleaved under certain reductive conditions, though this is generally a more challenging transformation.

Rearrangements and Cyclization Reactions

The strategic placement of the aminomethyl and phosphonatomethyl groups on the benzene ring of this compound creates opportunities for intramolecular reactions, leading to rearrangements and the formation of novel cyclic structures.

Intramolecular cyclization can occur if a reactive functional group is introduced onto the aromatic ring that can react with either the amino or the phosphonate moiety. For example, the presence of a leaving group at the benzylic position of a neighboring substituent could facilitate an intramolecular nucleophilic substitution by the amino group, leading to the formation of a nitrogen-containing heterocyclic ring.

While specific rearrangement reactions for this compound are not extensively documented, related phosphonate compounds are known to undergo various rearrangements. nih.gov For instance, certain α-hydroxybenzylphosphonates can undergo rearrangement. nih.gov Additionally, intramolecular redox reactions have been observed in related nitrobenzyl(α-amino)phosphonates, leading to complex heterocyclic systems. researchgate.net High-pressure conditions have also been shown to promote cyclization reactions in related systems. beilstein-journals.org

These types of transformations are highly dependent on the specific substitution pattern of the aromatic ring and the reaction conditions employed. The potential for such reactions highlights the versatility of this compound as a building block in the synthesis of complex molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on Dimethyl 2 Aminomethyl Benzylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for elucidating the structure of Dimethyl 2-(aminomethyl)benzylphosphonate in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ³¹P—researchers can map out the complete molecular architecture.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the molecule and their spatial relationships. The spectrum provides key information through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).

In a typical analysis conducted in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear in the region of δ 7.21–7.46 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂) attached to the phosphorus atom show a characteristic doublet at approximately δ 3.42 ppm, with a coupling constant (J) of 21.7 Hz due to interaction with the phosphorus nucleus. The aminomethyl protons (-CH₂-NH₂) are observed as a singlet at δ 3.86 ppm, while the methoxy (B1213986) protons (-OCH₃) of the phosphonate (B1237965) ester group appear as a doublet around δ 3.69 ppm, also showing coupling to the phosphorus atom.

¹H NMR Spectroscopic Data for this compound

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (Ar-H) | 7.46 - 7.21 | Multiplet | - |

| Aminomethyl (CH₂-NH₂) | 3.86 | Singlet | - |

| Methoxy (PO(OCH₃)₂) | 3.69 | Doublet | 10.7 |

| Benzylic (P-CH₂) | 3.42 | Doublet | 21.7 |

| Amino (NH₂) | 1.63 | Singlet (broad) | - |

Solvent: CDCl₃ Source:

Carbon-13 NMR complements the proton data by providing a map of the molecule's carbon skeleton. Each unique carbon atom generates a distinct signal in the spectrum. For this compound, the aromatic carbons produce signals between δ 127.3 and 137.9 ppm. The carbon of the benzylic methylene group (P-CH₂) is observed as a doublet near δ 35.5 ppm due to one-bond coupling with the phosphorus atom. Similarly, the methoxy carbons (-OCH₃) appear as a doublet around δ 52.7 ppm, while the aminomethyl carbon (-CH₂-NH₂) gives a signal at approximately δ 45.7 ppm.

¹³C NMR Spectroscopic Data for this compound

| Assigned Carbon | Chemical Shift (δ) ppm | Multiplicity (due to P-coupling) |

|---|---|---|

| Aromatic (Ar-C) | 137.9, 131.8, 130.6, 128.6, 127.3 | Doublets/Singlets |

| Methoxy (PO(OCH₃)₂) | 52.7 | Doublet |

| Aminomethyl (CH₂-NH₂) | 45.7 | Singlet |

| Benzylic (P-CH₂) | 35.5 | Doublet |

Solvent: CDCl₃ Source:

Phosphorus-31 NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom in the phosphonate group. For this compound, the ³¹P NMR spectrum exhibits a single signal, confirming the presence of one unique phosphorus environment in the molecule. This signal typically appears at a chemical shift of approximately δ 28.59 ppm.

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often employed to unambiguously assign all signals and confirm the structural connectivity.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another, such as those within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link the proton signal at δ 3.42 ppm to the carbon signal at δ 35.5 ppm (the P-CH₂ group) and the proton signal at δ 3.86 ppm to the carbon signal at δ 45.7 ppm (the CH₂-NH₂ group).

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). It also provides structural information through analysis of fragmentation patterns. For this compound, mass spectrometry confirms the expected molecular mass.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₁₀H₁₆NO₃P), HRMS analysis confirms the molecular formula by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision.

Calculated Mass: 229.0868

Found Mass: 229.0862 [M+H]⁺

The close agreement between the calculated and observed mass provides definitive evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment involving "this compound," the protonated molecule, [M+H]⁺, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

Detailed studies on related α-aminophosphonates have established common fragmentation pathways. These often involve the loss of neutral molecules from the phosphonate group, such as an alcohol or an entire phosphonate radical, followed by rearrangements. For "this compound," characteristic fragmentation would likely include the loss of methanol (B129727) (CH₃OH) or the cleavage of the P-C bond, leading to the formation of a stable benzylaminomethyl cation. Analyzing the masses and relative abundances of these fragments allows for the unambiguous identification of the parent compound.

Table 1: Predicted MS/MS Fragmentation of this compound This interactive table outlines the plausible fragmentation pathways.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 230.1 | 199.1 | CH₃OH (Methanol) | Ion resulting from the loss of a methoxy group and a hydrogen atom. |

| 230.1 | 121.1 | (CH₃O)₂POH (Dimethyl phosphite) | Aminomethylbenzyl cation. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms within a crystalline solid, revealing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

For "this compound," single crystal X-ray diffraction would definitively determine its molecular conformation in the solid state. This analysis reveals the specific spatial orientation of the aminomethyl group relative to the benzyl (B1604629) ring and the phosphonate moiety. Such structural data is fundamental for understanding the molecule's physical properties and for validating the results of theoretical calculations. While "this compound" itself is not chiral, this technique provides crucial conformational details.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and analyze the vibrational modes of a molecule.

The IR and Raman spectra of "this compound" display a series of characteristic absorption bands that correspond to its specific functional groups. The strong P=O stretching vibration is a prominent feature in the IR spectrum. Other key vibrational modes include the N-H stretches of the primary amine, the C-H stretches of the aromatic and aliphatic portions, and the P-O-C stretches of the phosphonate ester. A detailed analysis of these spectra, often supported by computational modeling, allows for a complete assignment of the vibrational bands, offering a comprehensive picture of the molecule's vibrational properties.

Table 2: Key Vibrational Frequencies for this compound This interactive table summarizes the characteristic IR and Raman bands.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300 - 3500 | IR, Raman |

| Benzyl Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl/Methylene | Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Phosphonate (P=O) | P=O Stretch | ~1234 | IR |

| Amine (NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Benzyl Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

No Publicly Available Computational Data for this compound

Despite a comprehensive search of scientific databases and literature, no specific computational or theoretical investigations for the chemical compound "this compound" are publicly available.

As a result, it is not possible to construct an article that adheres to the detailed outline provided, which requires in-depth, scientifically accurate information and data tables derived from computational studies. The requested analysis, including quantum chemical calculations, molecular modeling, and dynamics simulations, appears not to have been performed or published for this specific molecule.

The stringent requirement to focus exclusively on "this compound" prevents the inclusion of data from related compounds, as this would fall outside the specified scope. The creation of an authoritative and scientifically accurate article as requested is contingent on the existence of such dedicated research.

Computational and Theoretical Investigations of Dimethyl 2 Aminomethyl Benzylphosphonate

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent powerful computational tools in modern drug discovery and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties, respectively. mdpi.com For a molecule like Dimethyl 2-(aminomethyl)benzylphosphonate, a QSAR/QSPR study would systematically quantify how variations in its chemical structure affect its efficacy as a potential therapeutic agent or its physical characteristics.

The fundamental principle of a QSAR/QSPR study involves a series of steps. mdpi.com It begins with the compilation of a dataset of molecules with known activities or properties. For this compound and its analogues, this would involve synthesizing a library of derivatives and measuring their biological activity (e.g., enzyme inhibition, receptor binding affinity) or a specific physical property. Subsequently, a wide array of molecular descriptors are calculated for each compound in the series. These descriptors are numerical representations of various aspects of a molecule's structure.

In the context of phosphonates, research has indicated that the polarity and topology of the molecules are significant parameters that influence their binding energy and inhibitory capabilities. acs.orgnih.gov Therefore, a QSAR model for this compound would likely incorporate descriptors that quantify these characteristics. These can be broadly categorized into:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution, dipole moment, and polarizability. For the aminomethyl and dimethyl phosphonate (B1237965) groups, these descriptors are crucial in defining potential hydrogen bonding and electrostatic interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and molar refractivity quantify the bulk of the compound, which can influence how it fits into a binding site. nih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular branching, connectivity, and shape.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is critical for its transport and interaction with biological membranes and hydrophobic pockets of proteins. The most common descriptor is the partition coefficient (logP).

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). mdpi.com This model takes the form of an equation that relates the descriptors (independent variables) to the biological activity or property (dependent variable). The predictive power of the model is then rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds. mdpi.com

| Descriptor Category | Potential Descriptors for this compound | Significance in QSAR/QSPR Model |

| Electronic | Dipole Moment, Partial Charges on N and O atoms, HOMO/LUMO energies | Describes potential for electrostatic and hydrogen bond interactions. |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Influences the fit of the molecule within a biological target's binding site. |

| Topological | Connectivity Indices (e.g., Kier & Hall), Shape Indices | Quantifies the size, shape, and degree of branching of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Indicates the molecule's affinity for hydrophobic or hydrophilic environments. |

In Silico Screening and Virtual Library Generation (Focus on computational methodology)

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a compound like this compound, virtual screening can be employed to explore its potential as a scaffold for developing more potent and selective inhibitors for a specific biological target.

The process often begins with the generation of a virtual library . This is a digital collection of molecules that can be created in several ways. researchgate.net Starting with the core structure of this compound, a virtual library can be generated by systematically modifying its functional groups. For example, the aminomethyl group could be acylated with various carboxylic acids, or the methyl esters of the phosphonate could be replaced with other alkyl or aryl groups. This creates a vast chemical space of related compounds that can be screened computationally without the need for immediate chemical synthesis.

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target, which can be obtained through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. youtube.com The core of SBVS is molecular docking , a process where the conformational space of the ligand within the target's binding site is explored. youtube.com Each generated pose is evaluated using a scoring function that estimates the binding affinity. Compounds with the best scores are considered "hits" and are prioritized for further investigation.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules that bind to the target. A common LBVS method is pharmacophore modeling . A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By identifying the common pharmacophoric features of a set of known active compounds, a pharmacophore model can be built and used as a 3D query to search a virtual library for molecules that match the model.

| Step | Methodology | Description | Tools/Software Examples |

| 1. Target Selection & Preparation | Structure-Based or Ligand-Based | Identify the biological target. If the structure is known, prepare it for docking (e.g., adding hydrogens, assigning charges). | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 2. Virtual Library Generation | Scaffold-Based Enumeration | Start with the this compound scaffold and computationally add various substituents to generate a library of derivatives. | RDKit, ChemAxon, Schrödinger LigPrep |

| 3. Virtual Screening | Docking or Pharmacophore Searching | Dock the library against the target's binding site or search the library with a pharmacophore model. | AutoDock, Glide, GOLD, Phase, MOE |

| 4. Hit Selection & Filtering | Scoring and Filtering | Rank the compounds based on their docking scores or pharmacophore fit. Apply filters for drug-like properties (e.g., Lipinski's Rule of Five). | Custom scripts, Canvas, MOE |

| 5. Post-Screening Analysis | Visual Inspection & Clustering | Visually inspect the binding poses of the top-scoring hits. Cluster the hits based on structural similarity to identify diverse chemotypes. | PyMOL, Chimera, Schrödinger Maestro |

This computational approach allows for the rapid and cost-effective exploration of the chemical space around the this compound scaffold, facilitating the identification of promising new drug candidates.

Mechanistic Studies of Reactions Involving Dimethyl 2 Aminomethyl Benzylphosphonate

Kinetic Investigations of Phosphonate (B1237965) Formation and Transformation Reactions

Determination of Rate Laws and Activation Parameters

No published studies were found that determined the rate laws or activation parameters for the formation or transformation reactions of Dimethyl 2-(aminomethyl)benzylphosphonate.

Isotope Effects in Reaction Mechanism Elucidation

There is no available literature on the use of isotope effects to elucidate the reaction mechanisms involving this compound.

Identification and Characterization of Reaction Intermediates

Specific reaction intermediates in the synthesis or reactions of this compound have not been identified or characterized in published research.

Mechanistic Pathways of Derivatization Reactions

Detailed mechanistic pathways for the derivatization of this compound are not described in the current scientific literature.

Role of Catalysts and Solvents in Reaction Mechanism Modulation

While catalysts and solvents are crucial in chemical synthesis, no studies have been found that specifically investigate their role in modulating the reaction mechanism of this compound.

Applications of Dimethyl 2 Aminomethyl Benzylphosphonate in Advanced Chemical Synthesis and Material Science

Utilization as a Building Block in Complex Molecule Synthesis

Dimethyl 2-(aminomethyl)benzylphosphonate serves as a crucial intermediate in the construction of complex molecular architectures, particularly those with biological relevance. Its bifunctional nature, possessing both a primary amine and a phosphonate (B1237965) ester, allows for a variety of chemical transformations.

Synthesis of Peptidomimetics and Bioisosteres

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. nih.gov The α-aminophosphonates, organophosphorus analogs of natural amino acids, are of significant interest in this field. researchgate.net this compound can be considered a bioisostere of an aromatic amino acid, where the carboxylic acid group is replaced by a phosphonate moiety. This substitution can lead to molecules with enhanced biological activity, often through the inhibition of specific enzymes. nih.gov

The synthesis of peptidomimetics can involve the use of the amino group of this compound for peptide bond formation, incorporating the benzylphosphonate structure into a peptide backbone. This approach allows for the creation of novel peptide analogs with altered conformational preferences and resistance to enzymatic degradation. nih.gov The phosphonate group itself can play a critical role in the biological activity of the resulting peptidomimetic, for instance, by acting as a transition-state analog inhibitor of proteases.

Precursor to Biologically Relevant Phosphonate Analogues

The development of phosphonate analogues of biologically active molecules is a well-established strategy in medicinal chemistry. This compound is a key precursor in the synthesis of such compounds. For example, aminophosphonates are known to be effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The synthesis of various (aminomethyl)benzylphosphonates and their subsequent evaluation has demonstrated their potential as enzyme inhibitors.

A general synthetic route to such analogues involves the multi-step synthesis starting from a suitable benzyl (B1604629) halide, followed by the introduction of the phosphonate group and subsequent functionalization to yield the desired aminophosphonate. The resulting compounds can then be tested for their biological activity against various targets.

Ligand Design and Coordination Chemistry

The presence of both a soft phosphorus donor and a hard nitrogen donor in this compound makes it an attractive ligand for the coordination of a wide range of metal ions.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral phosphine (B1218219) ligands are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. uni-muenchen.de While this compound is achiral, it can be readily converted into chiral ligands. This can be achieved through resolution of the amine or by derivatization with a chiral auxiliary. The resulting chiral aminophosphine (B1255530) or aminophosphonate ligands can then be coordinated to transition metals such as rhodium, palladium, or platinum to form catalysts for a variety of asymmetric transformations, including hydrogenations, hydroformylations, and cross-coupling reactions. uu.nlrsc.orgrsc.orgnih.gov

The modular nature of these ligands, allowing for the tuning of both the steric and electronic properties of the catalyst, is a significant advantage in the development of highly selective catalytic systems. uu.nlrsc.orgnih.gov

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. nih.gov The design of MOFs relies on the use of organic linkers that coordinate to metal ions to form a crystalline framework. Phosphonates are known to be effective linkers for the construction of robust MOFs. rsc.org

This compound is a promising candidate for a bifunctional linker in MOF synthesis. The phosphonate group can coordinate to the metal centers, while the amino group can either remain as a functional site within the pores of the MOF or be used for post-synthetic modification. rsc.orggoogle.com Amino-functionalized MOFs have shown great potential in applications such as selective sensing and catalysis. nih.govrsc.org The use of this compound as a linker could lead to the development of novel MOFs with tailored properties.

Applications in Polymer Chemistry and Material Science

The incorporation of phosphorus-containing groups into polymers can impart a range of desirable properties, including flame retardancy, thermal stability, and biocompatibility. researchgate.netmdpi.comnih.gov this compound can be utilized as a monomer or a modifying agent in the synthesis of advanced polymers.

The presence of the reactive amino group allows for its incorporation into various polymer backbones, such as polyamides, polyimides, or polyurethanes, through condensation polymerization. The resulting polymers would contain pendant benzylphosphonate groups, which could enhance their material properties. For instance, phosphonate-containing polymers are known for their excellent fire resistance. researchgate.net

Furthermore, the phosphonate group can be hydrolyzed to the corresponding phosphonic acid, leading to polymers with ion-exchange properties or enhanced adhesion to metal surfaces. The synthesis of polymers containing phosphonate groups can be achieved through various polymerization techniques, including ring-opening polymerization of cyclic phosphonate monomers and the chemical modification of pre-existing polymers. nih.govmdpi.comnih.gov

Incorporation into Polymeric Scaffolds for Functional Materials

The unique combination of a reactive amino group and a phosphonate ester within the same molecule makes this compound a compelling candidate for modifying and creating functional polymeric materials. The primary amine provides a convenient handle for covalent incorporation into a polymer backbone or for grafting onto an existing polymer chain.

Potential methods for its integration into polymeric scaffolds include:

Polycondensation Reactions: The aminomethyl group can react with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamide, polyurea, or polyurethane backbones, respectively. This would directly embed the benzylphosphonate moiety as a pendant group along the polymer chain.

Grafting onto Existing Polymers: The amine can be used to modify polymers that have been pre-functionalized with reactive groups such as epoxides or activated esters.

The presence of the phosphonate group is anticipated to bestow specific properties upon the resulting polymer. Phosphonate-containing polymers are well-regarded for a variety of functionalities. For instance, they have been investigated for their ability to enhance the flame retardancy of materials. The phosphorus content can interrupt the combustion cycle in the solid phase by promoting char formation, thus creating a protective barrier. Furthermore, phosphonate groups are known to have a strong affinity for metal ions, suggesting that polymers functionalized with this compound could be developed as scaffolds for metal sequestration or as catalyst supports.

Table 1: Potential Properties Imparted to Polymers by Incorporation of this compound

| Property | Functional Group(s) Responsible | Potential Application |

| Flame Retardancy | Dimethyl Phosphonate | Fire-resistant textiles, electronics housing, construction materials |

| Metal Ion Chelation | Dimethyl Phosphonate and Amino Group | Water treatment, heavy metal remediation, catalyst recovery |

| Biocompatibility | Phosphonate Group | Biomedical implants, tissue engineering scaffolds |

| Adhesion to Metal Oxides | Dimethyl Phosphonate | Coatings, composites with inorganic fillers |

Surface Modification and Adhesion Promotion

The phosphonate functional group is an excellent anchoring group for modifying the surfaces of various materials, particularly metal oxides such as titania, alumina, and iron oxides. The phosphonate can form strong, stable bonds with these surfaces through the formation of P-O-Metal linkages. This makes this compound a prime candidate for use as a surface modifier or adhesion promoter.

By treating a surface with a solution of this compound, a self-assembled monolayer (SAM) could be formed. The phosphonate end would bind to the substrate, leaving the benzylamine (B48309) portion exposed at the surface. This exposed amino group fundamentally alters the surface chemistry, converting a potentially inert surface into one that is chemically reactive and can participate in further chemical transformations.

This surface functionalization can be leveraged in several ways:

Enhanced Adhesion: The newly introduced amino groups can improve the adhesion of subsequent polymer coatings, especially those that can react with or form hydrogen bonds with amines, such as epoxy resins or polyurethanes. This is critical in applications like protective coatings and composite materials.

Bioconjugation: The primary amine on the surface can be used to covalently attach biomolecules, such as proteins, peptides, or DNA. This is a key step in the development of biosensors, biocompatible coatings for medical devices, and platforms for studying cell-surface interactions.

Controlled Wettability: The introduction of the aminobenzyl group will alter the surface energy and, consequently, its wetting behavior. Depending on the environment's pH, the amine can be protonated, further tuning the surface properties.

Table 2: Research Findings on Surface Modification with Related Phosphonates

| Substrate | Modifying Agent | Observed Outcome | Reference |

| Polystyrene, Nylon | Diaryl carbenes with phosphonate residues | Introduction of phosphonate groups on the polymer surface, leading to enhanced biocompatibility with MG63 human osteosarcoma cells. | researchgate.net |

| Polyurethane | N,N-dimethylaminoethyl methacrylate (B99206) (DMAEM) | Photo-grafting led to a functionalized surface with improved attachment and growth of human umbilical vein endothelium (HUVE) cells. | google.com |

Role in Catalysis Beyond Ligand Applications

While the aminophosphonate structure is a well-known motif in the design of ligands for transition metal catalysis, this compound itself, or systems derived from it, could play a more direct role in catalysis.

The molecule possesses both a Lewis basic site (the amino group) and a Lewis acidic/coordinating site (the phosphonate group), which could allow it to function as a bifunctional catalyst for certain organic transformations. The amino group could act as a general base or a hydrogen bond donor to activate a substrate, while the phosphonate could coordinate to another reactant or stabilize a transition state.

Furthermore, the amino group itself can be a catalyst. For example, primary amines are known to catalyze aldol-type reactions and Michael additions. While likely not as efficient as more complex organocatalysts, the potential for catalytic activity exists.

Molecular Interactions with Biological Systems: Mechanistic and Structural Insights Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Studies: Molecular Mechanisms of Interaction

The primary biological activity identified for Dimethyl 2-(aminomethyl)benzylphosphonate and its isomers involves the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These serine hydrolases are critical for the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Organophosphorus compounds, including phosphonates, are a well-established class of cholinesterase inhibitors. nih.gov

Binding Affinity Determination with Purified Enzymes

Research into the inhibitory potential of (aminomethyl)benzylphosphonates has quantified their interaction with purified cholinesterases. In a key study, the inhibitory concentrations (IC50) of the ortho-, meta-, and para-isomers of diethyl (aminomethyl)benzylphosphonate were determined against electric eel acetylcholinesterase (eeAChE) and equine serum butyrylcholinesterase (eqBuChE). nih.gov

The ortho-substituted isomer, referred to as compound 8a in the study by Głowacka et al. (2022), demonstrated the most significant inhibitory activity against AChE with an IC50 value of 1.215 µM. nih.gov In contrast, the meta- and para-isomers, along with their metallocarbonyl derivatives, showed no significant inhibitory activity against either AChE or BuChE under the tested conditions. nih.gov

| Compound | Isomer Position | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | ortho | Acetylcholinesterase (AChE) | 1.215 | nih.gov |

| Dimethyl 3-(aminomethyl)benzylphosphonate | meta | AChE & BuChE | Not significant | nih.gov |

| Dimethyl 4-(aminomethyl)benzylphosphonate | para | AChE & BuChE | Not significant | nih.gov |

Allosteric vs. Active Site Binding Mechanisms

The mechanism of cholinesterase inhibition by organophosphorus compounds typically involves the covalent modification of a serine residue within the enzyme's active site. nih.gov This process, known as phosphonylation, results in an inhibited enzyme that is unable to perform its hydrolytic function. nih.gov

Molecular docking studies have been employed to elucidate the binding mode of (aminomethyl)benzylphosphonates within the AChE active site. nih.gov These computational analyses predict that this compound binds within the active site gorge of the enzyme. nih.gov The docking results for the most potent ortho-isomer suggest a higher number of hydrogen bond formations compared to the less active meta- and para-isomers, providing a theoretical basis for its stronger inhibitory activity. nih.gov The predicted interactions occur with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov It is important to note that while these docking studies strongly suggest active site binding, experimental validation through techniques such as X-ray crystallography or site-directed mutagenesis has not been reported in the available literature.

Structure-Activity Relationships (SAR) from a Molecular Perspective

The available data provides a clear, albeit limited, structure-activity relationship for the (aminomethyl)benzylphosphonate scaffold concerning cholinesterase inhibition. The position of the aminomethylbenzyl group on the phosphonate (B1237965) is a critical determinant of activity. nih.gov

The superior inhibitory potency of the ortho-isomer (this compound) compared to the meta- and para-isomers indicates a strict steric and electronic requirement for optimal interaction with the AChE active site. nih.gov Molecular docking simulations correlate this enhanced activity with a more favorable binding conformation and a greater number of hydrogen bonds formed between the ligand and the enzyme. nih.gov This suggests that the specific orientation of the aminomethyl and phosphonate groups in the ortho-position allows for a more complementary fit within the confines of the AChE active site gorge, leading to more effective inhibition. nih.gov Further derivatization, such as the formation of metallocarbonyl complexes, has been shown to abolish the inhibitory activity, further highlighting the specific structural requirements for interaction. nih.gov

Receptor Binding Studies: Molecular Recognition and Ligand Design Principles

Based on a thorough review of the scientific literature, there is no available research data on the interaction of this compound with specific receptors. The studies on this compound have been focused on its enzyme inhibitory properties.

Competitive Binding Assays with Recombinant Receptors

No studies have been published that utilize competitive binding assays to determine the affinity of this compound for any recombinant receptors.

Biophysical Characterization of Ligand-Receptor Complexes

There is no information available from biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, characterizing the formation or structure of a complex between this compound and any receptor protein.

Molecular Docking and Dynamics Simulations of Ligand-Biomolecule Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or nucleic acid. These methods are instrumental in drug discovery and molecular biology for understanding binding affinities and mechanisms of action.

While no specific molecular docking or dynamics simulation studies were found for this compound, research on other aminophosphonate derivatives highlights the general approach. For instance, studies on pyrazolo-aminophosphonate derivatives have utilized molecular docking to investigate their potential as antitumor agents. ekb.egresearchgate.net These studies typically involve:

Target Identification: Selecting a specific protein target known to be involved in a disease pathway.

Computational Modeling: Using software to predict the most likely binding pose of the ligand within the active site of the target protein.

Scoring and Analysis: Evaluating the binding affinity based on scoring functions that calculate the free energy of binding. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein are then analyzed.

For example, in a study on novel pyrazolo- and pyrazolo-aminophosphonate derivatives, molecular docking was used to explore their binding interactions with a target protein, revealing promising candidates for antitumor activity. ekb.egresearchgate.net The results of such studies are often presented in a tabular format, as shown below for a hypothetical analysis.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative A | Kinase B | -8.5 | LYS78, GLU91, ASP184 |

| Derivative C | Protease D | -7.9 | HIS41, CYS145, SER144 |

This table is illustrative and not based on actual data for this compound.

Molecular dynamics simulations would further build on these docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur.

Design and Synthesis of Advanced Probes for Biological Research

Chemical probes are essential tools for studying biological systems. The design and synthesis of these probes often involve modifying a core molecule to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups that allow for the detection and identification of its biological targets.

The synthesis of advanced probes based on this compound has not been specifically reported. However, the general synthesis of benzylphosphonates and their derivatives is well-established and could be adapted for this purpose. Common synthetic methods include the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with a benzyl (B1604629) halide, and palladium-catalyzed cross-coupling reactions. researchgate.net

For instance, the synthesis of diethyl benzylphosphonate derivatives has been reported, and these methods could potentially be modified for the synthesis of this compound. nih.gov The synthesis of acylated α-hydroxy-benzylphosphonates has also been described, showcasing the chemical tractability of this class of compounds. mdpi.com

The design of a biological probe based on this compound would likely involve the following steps:

Identification of a suitable attachment point: The aminomethyl group or a position on the benzyl ring could be functionalized.

Linker incorporation: A linker arm might be added to distance the reporter tag from the core molecule, minimizing interference with its biological activity.

Attachment of a reporter tag: A fluorescent molecule, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group could be attached.

The characterization of such a probe would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and purity analysis by HPLC to confirm its chemical identity and integrity.

Future Research Directions and Emerging Trends for Dimethyl 2 Aminomethyl Benzylphosphonate

Exploration of Novel Synthetic Methodologies

The synthesis of α-aminophosphonates, including benzyl (B1604629) derivatives, is a mature field, yet the quest for more efficient, sustainable, and versatile methods continues. The Kabachnik-Fields and Pudovik reactions are classical, cornerstone methods for creating the P-C-N bond central to these molecules. semanticscholar.orgnih.govmdpi.com The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is particularly prominent. mdpi.comcivilejournal.org

Future explorations are likely to focus on several key areas:

Catalyst Development : While many syntheses can proceed without a catalyst, especially under microwave conditions, the development of novel catalysts is a major trend. nih.gov Research into catalysts like H6P2W18O62·14H2O, indium(III) chloride, and nickel-based metal-organic frameworks (Ni-MOFs) aims to improve yields and broaden the substrate scope, particularly for sterically demanding starting materials. researchgate.netresearchgate.net

Green Chemistry Approaches : There is a significant push towards environmentally benign protocols. This includes solvent-free reactions, the use of water as a solvent, and the development of reusable catalysts to minimize waste and environmental impact. researchgate.netfigshare.comorganic-chemistry.org Microwave-assisted synthesis is a key technology in this area, often leading to shorter reaction times and higher yields without the need for traditional solvents. nih.gov